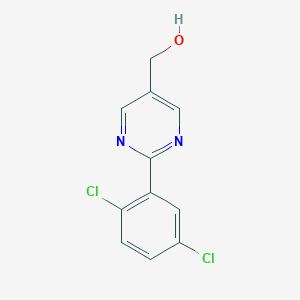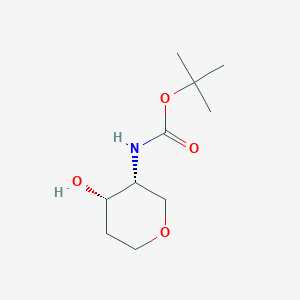
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2 This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields with consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The ethoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group, to form corresponding alcohols or ethers.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the ethoxy and trifluoromethoxy groups. The differences in substitution patterns can lead to variations in chemical reactivity and biological activity.
1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14ClF3O2 |
|---|---|
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
QUPRPDWJLPPQJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CCCCl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


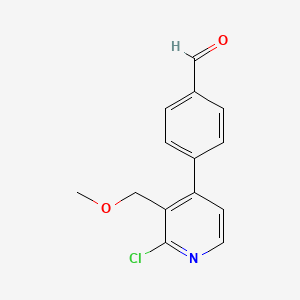
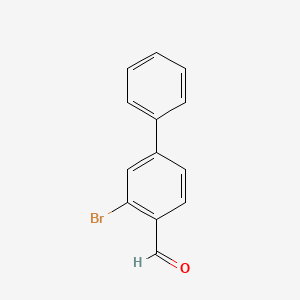
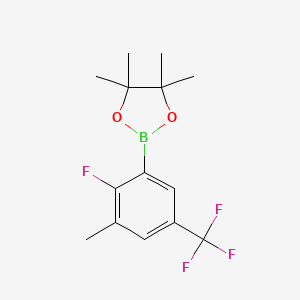

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
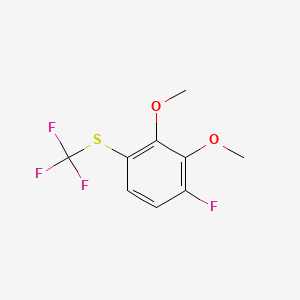
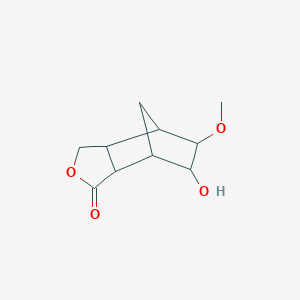
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)


![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
